4-Bromo-2-chlorobenzonitrile can be synthesized through a two-step process. The first step involves the bromination of 2-chlorotoluene to produce 4-bromo-2-chlorotoluene. The second step involves converting the 4-bromo-2-chlorotoluene to 4-bromo-2-chlorobenzonitrile using a process called Sandmeyer reaction, which utilizes sodium cyanide as a key reagent. Source: ChemicalBook:
While the specific research applications of 4-bromo-2-chlorobenzonitrile are not widely documented, its structure suggests potential involvement in various areas of scientific research, including:
4-Bromo-2-chlorobenzonitrile is an organic compound characterized by the molecular formula C7H3BrClN and a molecular weight of 216.46 g/mol. This compound features a benzene ring substituted with bromine, chlorine, and a nitrile group. Its structural arrangement allows for unique chemical properties, making it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
These reactions are facilitated by common reagents such as palladium catalysts for coupling reactions and lithium aluminum hydride for reductions.
The synthesis of 4-Bromo-2-chlorobenzonitrile typically involves a two-step process:
The balanced equation for the second step is as follows:
text4-Br-2-Cl-C6H4-CH3 + NaCN → 4-Br-2-Cl-C6H4-CN + Na+ + CH4
4-Bromo-2-chlorobenzonitrile finds extensive applications in various fields:
While specific interaction studies focusing exclusively on 4-Bromo-2-chlorobenzonitrile are sparse, its reactivity profile indicates that it can participate in various chemical transformations typical of halogenated aromatic compounds. These interactions are important for its role in synthetic chemistry, particularly in forming new carbon-carbon bonds through coupling reactions.
4-Bromo-2-chlorobenzonitrile shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Key Features | Unique Aspects |
---|---|---|
4-Bromo-2-fluorobenzonitrile | Contains fluorine instead of chlorine | Fluorine's electronegativity alters reactivity |
4-Bromo-2-methylbenzonitrile | Contains a methyl group instead of chlorine | Methyl substitution affects steric hindrance |
4-Bromo-2-chlorotoluene | Similar structure but lacks the nitrile group | Used primarily in different synthetic pathways |
These compounds differ primarily in their substituents, which influence their reactivity and applications within organic synthesis .
Acute Toxic;Irritant